N-hydroxytetrahomomethionine

Description

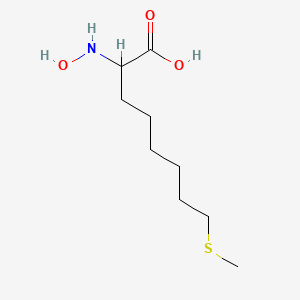

N-Hydroxytetrahomomethionine is a synthetic amino acid derivative characterized by a hydroxyl (-OH) group attached to the nitrogen atom of a tetrahomomethionine backbone.

Properties

Molecular Formula |

C9H19NO3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-(hydroxyamino)-8-methylsulfanyloctanoic acid |

InChI |

InChI=1S/C9H19NO3S/c1-14-7-5-3-2-4-6-8(10-13)9(11)12/h8,10,13H,2-7H2,1H3,(H,11,12) |

InChI Key |

CGCGAIDHWUSRHO-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCC(C(=O)O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns in Flavonoids ()

Compounds 2 and 3 in are flavones differing by a single substitution:

- Compound 2 : 5-hydroxy,6,7,3’,4’-tetramethoxyflavone (3’-OMe substitution).

- Compound 3 : 5-hydroxy,6,7,3’-OH,4’-methoxyflavone (3’-OH substitution).

| Property | Compound 2 (3’-OMe) | Compound 3 (3’-OH) | Relevance to this compound |

|---|---|---|---|

| Polarity | Lower (methoxy group) | Higher (hydroxyl group) | N-Hydroxy groups increase polarity, affecting solubility and bioavailability. |

| Reactivity | Reduced nucleophilicity | Increased hydrogen bonding | Hydroxyl groups may enhance interactions with biological targets. |

| Metabolic Stability | More stable to oxidation | Prone to conjugation reactions | Hydroxylation could influence metabolic pathways. |

This comparison underscores how hydroxylation alters physicochemical properties, a trend likely applicable to this compound versus its non-hydroxylated counterparts .

Nitrosamine Derivatives ()

N-Nitrosodimethylamine (NDMA), a nitroso compound, shares structural features with nitrogen-hydroxylated derivatives:

| Property | N-Nitrosodimethylamine | Hypothetical this compound |

|---|---|---|

| Functional Group | Nitroso (-N=O) | Hydroxylamine (-N-OH) |

| Toxicity | Highly carcinogenic | Unknown; hydroxylamine groups may reduce toxicity compared to nitroso. |

| Applications | Research chemical (hazardous) | Potential use in biochemistry or medicine. |

NDMA’s carcinogenicity is linked to its nitroso group, which facilitates DNA alkylation.

Complex Nitrogenous Compounds ()

lists compounds with diverse nitrogen substitutions, such as:

- N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) : Likely a nitro compound.

- 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (1392): Contains amino and hydroxyl groups.

While exact structures are unclear, these compounds emphasize the diversity of nitrogen functionalization. This compound’s hydroxyl group may place it in a subclass with enhanced hydrogen-bonding capacity, akin to compound 1392 .

Research Implications and Data Gaps

- Toxicity Profile: Unlike nitroso compounds (e.g., NDMA), hydroxylated derivatives might exhibit lower carcinogenicity, warranting further toxicological studies .

- Synthetic Applications : discusses quality control for related compounds (e.g., naltrexone derivatives), highlighting the need for purity assessments in this compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.